6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one
Description
6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with a bromine atom and a phenylethylsulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C22H15BrN2O2S |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
6-bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C22H15BrN2O2S/c23-16-11-12-19-18(13-16)21(27)25(17-9-5-2-6-10-17)22(24-19)28-14-20(26)15-7-3-1-4-8-15/h1-13H,14H2 |
InChI Key |
JYPLXCXXWWPRET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.
Thioether Formation:
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 6-position.
Scientific Research Applications
6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties.
Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Chemical Biology: The compound can be used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in various industrial applications, such as the development of new materials or chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2-phenylethyl 6-bromo-2-phenyl-4-quinolinecarboxylate
- 2-oxo-2-phenylethyl 6-bromo-2-(4-methylphenyl)-4-quinolinecarboxylate
- 2-oxo-2-phenylethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate
Uniqueness
6-Bromo-2-phenacylsulfanyl-3-phenylquinazolin-4-one is unique due to its specific combination of functional groups and the presence of the phenylethylsulfanyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, highlighting its potential as a versatile research tool and therapeutic candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
